

# Independent Verification of L-TAMS Efficacy in Human Cognitive Studies: A Comparative Guide

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## Compound of Interest

Compound Name: *L-threonic acid*

Cat. No.: *B1235395*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **L-Threonic Acid** Magnesium Salt (L-TAMS), commercially known as Magtein®, with other prominent cognitive-enhancing compounds. The data presented is collated from human clinical trials to offer an evidence-based overview of efficacy, experimental protocols, and mechanisms of action.

## Comparative Efficacy of Cognitive Enhancers

The following table summarizes the quantitative outcomes from clinical trials on L-TAMS and alternative cognitive enhancers.

Compound	Study Population	Dosage	Duration	Cognitive Test	Results (Treatment Group vs. Placebo/Control)	Reference
L-TAMS (MMFS-01)	50-70 year olds with cognitive impairment	1.5-2 g/day	12 weeks	Composite Score (Executive Function, Working Memory, Attention, Episodic Memory)	Significant improvement in overall cognitive ability (p=0.003). Nearly restored impaired executive function.	<a href="#">[1]</a>
L-TAMS	Individuals with mild to moderate dementia	1,800 mg/day	8 weeks	Mini-Mental State Examination (MMSE)	Significant increase in MMSE scores after 8 weeks of treatment.	<a href="#">[2]</a>
Panax ginseng	Patients with Alzheimer's Disease	4.5 g/day	12 weeks	MMSE & Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog)	Significant improvement in MMSE (p=0.009) and ADAS-cog (p=0.029) scores compared to baseline. Scores	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>

declined  
after  
discontinua  
tion.[3][4]  
[5]

Bacopa  
monnieri

Healthy  
adults (40-  
65 years)

300  
mg/day

12 weeks

Rey  
Auditory  
Verbal  
Learning  
Test  
(AVLT)

Significant  
improveme  
nt in verbal  
learning,  
memory  
acquisition,  
and  
delayed [6]  
recall  
(p=0.001 to  
p=0.048 for  
various  
AVLT  
measures).  
[6]

Magnesium  
Glycinate

High-stress  
individuals

200-300  
mg/day  
(elemental  
magnesium)

N/A

N/A  
(Primarily  
assessed  
for anxiety  
and sleep)

Primarily [7]  
noted for  
improving  
sleep  
quality and  
reducing  
anxiety,  
which may  
indirectly  
support  
cognitive  
function.  
Direct  
quantitative  
data on  
cognitive  
improveme

nt is  
limited.[7]

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## Detailed Experimental Protocols

### L-TAMS (MMFS-01) Study in Older Adults with Cognitive Impairment

- Study Design: A randomized, double-blind, placebo-controlled, parallel-designed trial.[1]
- Participants: 44 subjects (men and women) between the ages of 50 and 70 with self-reported memory loss, sleep disorder, and anxiety.[1][8]
- Inclusion Criteria: Subjective memory complaints, sleep disorder, and anxiety. Cognitive impairment was confirmed with the Trail Making Test - Part B.[1]
- Exclusion Criteria: Not explicitly detailed in the provided search results.
- Intervention: Oral intake of MMFS-01 (a compound containing L-TAMS) for 12 weeks.[1] The dosage was between 1.5 and 2 grams daily.[2]
- Outcome Measures: A composite score of tests in four major cognitive domains: executive function, working memory, attention, and episodic memory.[1][8] Specific tests included the Trail Making Test, Digit Span, Flanker Test, and Face-Name test.[8]
- Data Analysis: Comparison of the change in the overall cognitive ability composite score between the MMFS-01 and placebo groups.[1]

### Panax ginseng Study in Alzheimer's Disease Patients

- Study Design: An open-label, randomized controlled trial.[3][4]
- Participants: 97 consecutive patients with a diagnosis of probable Alzheimer's disease.[3][9] 58 were assigned to the ginseng group and 39 to the control group.[3][4]
- Inclusion Criteria: Diagnosis of probable Alzheimer's disease.[3]

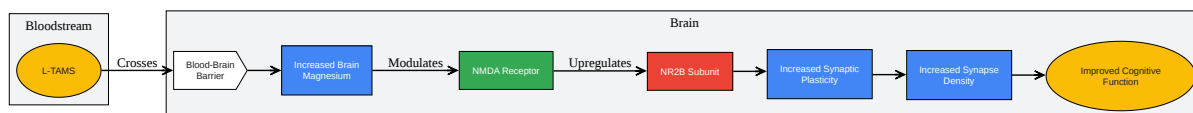
- Exclusion Criteria: Evidence of other neurodegenerative disorders, cognitive impairments from other causes (e.g., trauma, vitamin deficiency), or coexisting medical conditions that could interfere with the study.[10]
- Intervention: 4.5 g/day of Panax ginseng powder administered for 12 weeks.[3][4]
- Outcome Measures: Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale (ADAS), including its cognitive subscale (ADAS-cog).[3][4]
- Data Analysis: Monitoring of cognitive performance at baseline, during the 12 weeks of treatment, and for 12 weeks after discontinuation.[3][4]

## Bacopa monnieri Study in Healthy Older Adults

- Study Design: A randomized, double-blind, placebo-controlled trial.[6]
- Participants: 98 healthy participants over 55 years of age recruited from the general population.[11]
- Inclusion Criteria: Age over 55 and healthy.[11]
- Exclusion Criteria: Not explicitly detailed in the provided search results.
- Intervention: 300 mg/day of a standardized Bacopa monnieri extract for 12 weeks.[6]
- Outcome Measures: The primary outcome was audioverbal and visual memory performance, measured by the Rey Auditory Verbal Learning Test (AVLT), the Rey-Osterrieth Complex Figure Test (CFT), and the Reitan Trail Making Test (TMT). Subjective memory was assessed using the Memory Complaint Questionnaire (MAC-Q).[6][11]
- Data Analysis: Comparison of the changes in cognitive test scores between the Bacopa monnieri and placebo groups after 12 weeks.[6]

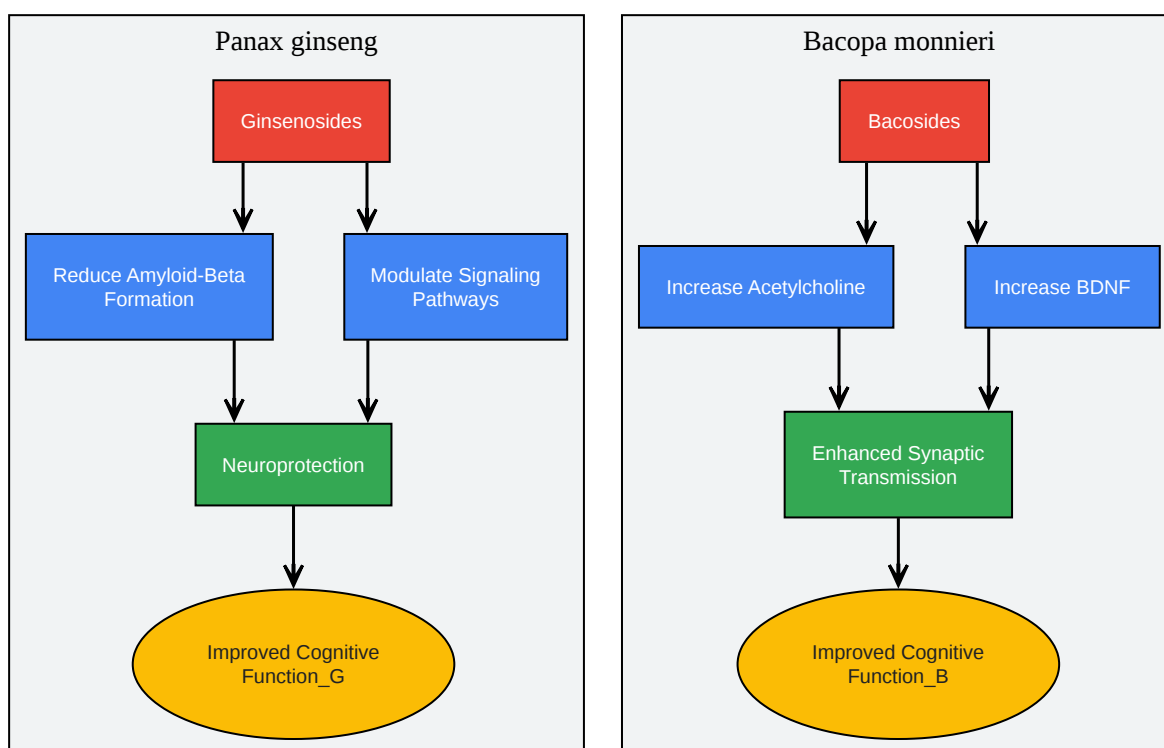
## Mandatory Visualizations

### Signaling Pathways



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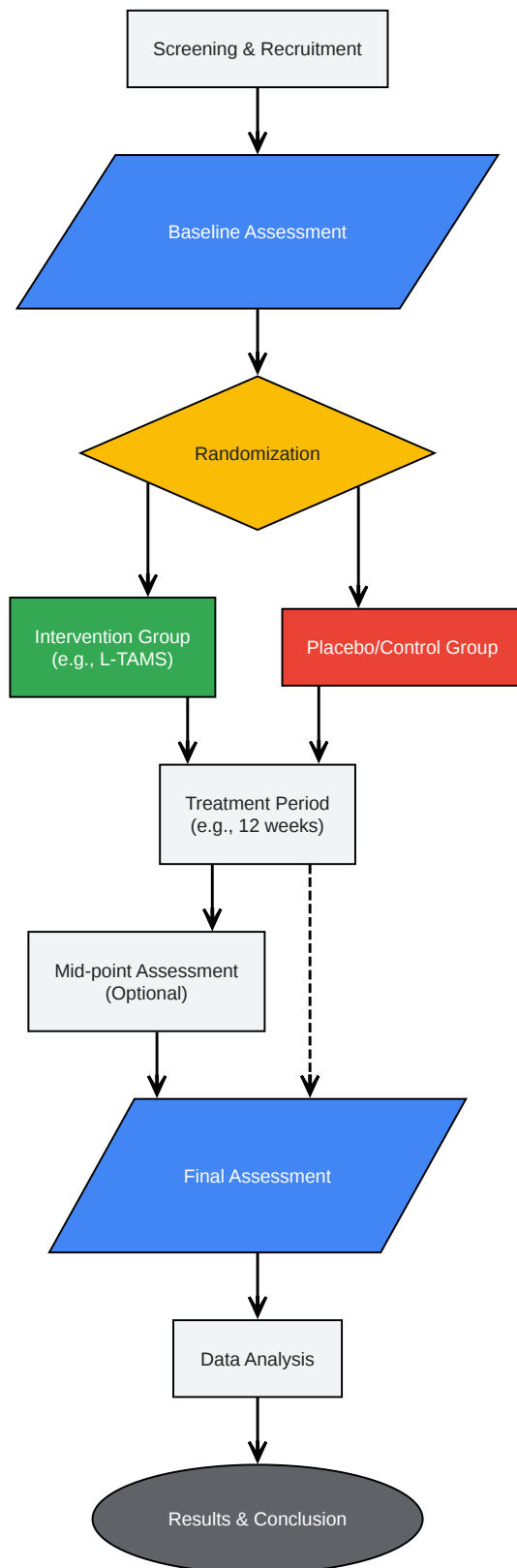
Caption: L-TAMS Signaling Pathway.



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Caption: Signaling Pathways of Alternative Cognitive Enhancers.

## Experimental Workflow



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Caption: Typical Experimental Workflow for a Cognitive Enhancement Clinical Trial.

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